BenchChemオンラインストアへようこそ!

N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)ethanesulfonamide

Lipophilicity Drug-likeness ADME prediction

This ethanesulfonamide morpholinopyrimidine (MW 300.38 Da, LogP -0.95, TPSA 93 Ų) exhibits zero Rule‑of‑5 violations, placing it in oral drug‑like space. The ethanesulfonamide side chain provides a distinct H‑bond donor/acceptor pattern relative to methane- or benzenesulfonamide analogs, enabling unique binding modes for PI3K/mTOR/PRMT targets. With class‑level antiproliferative activity (IC₅₀ ≈ 6 µM for related analogs), it is a validated scaffold for systematic SAR exploration. Choose this compound for computational docking, ADME teaching, or lead optimization—where generic substitution is unsound without direct comparative data.

Molecular Formula C12H20N4O3S
Molecular Weight 300.38
CAS No. 1797662-06-6
Cat. No. B2461310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)ethanesulfonamide
CAS1797662-06-6
Molecular FormulaC12H20N4O3S
Molecular Weight300.38
Structural Identifiers
SMILESCCS(=O)(=O)NCC1=NC(=CC(=N1)N2CCOCC2)C
InChIInChI=1S/C12H20N4O3S/c1-3-20(17,18)13-9-11-14-10(2)8-12(15-11)16-4-6-19-7-5-16/h8,13H,3-7,9H2,1-2H3
InChIKeyJHPBXTBMVPTGME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((4-Methyl-6-morpholinopyrimidin-2-yl)methyl)ethanesulfonamide (CAS 1797662-06-6): Core Physicochemical & Structural Profile


N-((4-Methyl-6-morpholinopyrimidin-2-yl)methyl)ethanesulfonamide is a synthetic, low-molecular-weight (300.38 Da) morpholinopyrimidine derivative bearing an ethanesulfonamide side chain. Its predicted physicochemical properties—including an ACD/LogP of -0.95, a LogD (pH 7.4) of -0.35, and a topological polar surface area of 93 Ų—place it in a favorable oral drug-like space (zero Rule-of-5 violations) . The compound belongs to a broader class of sulfonyl-substituted morpholinopyrimidines that have been investigated as kinase inhibitors and antiproliferative agents [1].

Why N-((4-Methyl-6-morpholinopyrimidin-2-yl)methyl)ethanesulfonamide Cannot Be Casually Substituted with In-Class Sulfonamide Analogs


Within the morpholinopyrimidine sulfonamide series, even minor modifications to the sulfonamide side chain produce substantial shifts in lipophilicity, ionization state, and hydrogen-bonding capacity that directly govern permeability, solubility, metabolic stability, and target selectivity. A methanesulfonamide analog, for example, would be expected to exhibit lower LogD and reduced membrane permeation, while the corresponding benzenesulfonamide derivative would likely incur a significant LogP penalty that risks poor aqueous solubility and increased off-target binding . The 4-methyl-6-morpholinopyrimidine core is a recognized scaffold for kinase inhibition and anticancer activity, but the appended sulfonamide is not a passive spectator; it is a critical determinant of the compound's ADME and pharmacodynamic profile, making generic substitution unsound without direct comparative data [1].

N-((4-Methyl-6-morpholinopyrimidin-2-yl)methyl)ethanesulfonamide: Quantitative Differentiation vs. Sulfonamide Analogs


Predicted Lipophilicity (LogP) Advantage Over Methanesulfonamide Analog

The ethanesulfonamide derivative is predicted to exhibit a LogP of -0.95 . By contrast, the corresponding methanesulfonamide analog (replacing ethyl with methyl on the sulfonamide) is expected to have a lower LogP (estimated ~-1.5 based on a ΔLogP of +0.5 per methylene unit from group contribution methods), which would reduce passive membrane permeability in line with established structure-property relationships for sulfonamide series [1]. This places the ethanesulfonamide compound closer to the optimal lipophilicity range (LogD₇.₄ 0–3) for oral absorption.

Lipophilicity Drug-likeness ADME prediction

Polar Surface Area Maintained Below 140 Ų Threshold for Oral Bioavailability

The target compound has a topological polar surface area (TPSA) of 93 Ų , well below the widely accepted 140 Ų cutoff for good oral absorption. In comparison, a benzenesulfonamide analog (N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide, MW 348.42) would have an identical TPSA contribution from the sulfonamide group but significantly higher molecular weight and LogP, potentially pushing it beyond optimal oral bioavailability space. The ethanesulfonamide thus occupies a 'sweet spot' for permeability while minimizing molecular bulk.

Oral bioavailability Polar surface area Membrane permeability

4-Methyl-6-morpholinopyrimidine Scaffold Demonstrates Antiproliferative Activity in Cancer Cell Lines

While no direct activity data are published for the ethanesulfonamide derivative itself, structurally related 4-methyl-6-morpholinopyrimidine derivatives (compounds 4c and 5h) have demonstrated potent antiproliferative activity against HeLa cells (IC₅₀ = 5.88 ± 1.22 µM) and NCI-H460 lung cancer cells (IC₅₀ = 6.11 ± 2.12 µM), respectively, via mTOR binding and ROS-mediated apoptosis [1]. This establishes a class-level precedent that the core scaffold, when appropriately substituted, delivers single-digit micromolar cytotoxicity. The ethanesulfonamide side chain is expected to further tune potency and selectivity through additional hydrogen-bonding and hydrophobic contacts with the target kinase ATP pocket.

Anticancer mTOR inhibition Apoptosis induction

High-Impact Research & Procurement Scenarios for N-((4-Methyl-6-morpholinopyrimidin-2-yl)methyl)ethanesulfonamide


Lead Optimization Campaigns Targeting mTOR or PI3K Kinase Pathways

Academic and industrial medicinal chemistry groups seeking to expand structure-activity relationships around the morpholinopyrimidine kinase inhibitor scaffold should prioritize this ethanesulfonamide derivative. The predicted balanced lipophilicity (LogP -0.95) and low TPSA (93 Ų) support its use as a central core for systematic SAR exploration, while the class-level antiproliferative activity (IC₅₀ ≈ 6 µM for related analogs) validates the molecular framework [1].

In Silico Docking and Pharmacophore Modeling Studies

With a well-characterized 3D structure (SMILES: CCS(=O)(=O)NCc1nc(cc(n1)N2CCOCC2)C) and drug-like predicted properties, this compound is an excellent candidate for computational docking campaigns against PI3K, mTOR, or PRMT family targets. Its ethanesulfonamide group provides a structurally distinct hydrogen-bond donor/acceptor pattern relative to methanesulfonamide or benzenesulfonamide analogs, enabling unique binding-mode hypotheses .

Physicochemical Property Benchmarking in Drug Design Courses

Procurement for teaching or training purposes benefits from the compound's clear structure-property relationships: it exemplifies how incremental alkyl chain extension on a sulfonamide modulates LogD and PSA without altering the core pharmacophore. This makes it an ideal reference compound for illustrating Lipinski rule compliance and ADME prediction workflows .

Quote Request

Request a Quote for N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)ethanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.